molecular formula C12H16FN5O3S B12905159 (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((2-fluoroethyl)thio)methyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((2-fluoroethyl)thio)methyl)tetrahydrofuran-3,4-diol

Cat. No.: B12905159
M. Wt: 329.35 g/mol
InChI Key: OYMAPKKTJSEOTI-WOUKDFQISA-N
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Description

“(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((2-fluoroethyl)thio)methyl)tetrahydrofuran-3,4-diol” is a synthetic organic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic properties, particularly in antiviral and anticancer treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((2-fluoroethyl)thio)methyl)tetrahydrofuran-3,4-diol” typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and purification processes. The key steps might include:

    Protection of hydroxyl groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) to protect hydroxyl groups.

    Nucleophilic substitution: Introducing the 2-fluoroethylthio group via a nucleophilic substitution reaction.

    Coupling reaction: Coupling the purine base with the protected sugar moiety.

    Deprotection: Removing the protecting groups to yield the final compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can occur at the purine ring or the fluoroethylthio group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine ring or the fluoroethylthio group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Reduced purine derivatives or de-fluorinated products.

    Substitution products: Various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying nucleoside analogs.

Biology

In biology, it may be used to study the mechanisms of nucleoside transport and metabolism. It can also be used in biochemical assays to investigate enzyme-substrate interactions.

Medicine

In medicine, nucleoside analogs are often explored for their potential as antiviral or anticancer agents. This compound may be investigated for its ability to inhibit viral replication or induce apoptosis in cancer cells.

Industry

In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. It may also be used in the production of diagnostic tools or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of nucleoside analogs typically involves their incorporation into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. This compound may target viral polymerases or cellular DNA polymerases, disrupting the replication process. The fluoroethylthio group may enhance its binding affinity or alter its metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: A similar nucleoside analog without the fluoroethylthio group.

    (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(methylthio)methyl)tetrahydrofuran-3,4-diol: A similar compound with a methylthio group instead of a fluoroethylthio group.

Uniqueness

The presence of the fluoroethylthio group in “(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((2-fluoroethyl)thio)methyl)tetrahydrofuran-3,4-diol” may confer unique properties, such as increased lipophilicity, enhanced metabolic stability, or improved binding affinity to target enzymes. These features can make it a more potent or selective therapeutic agent compared to its analogs.

Properties

Molecular Formula

C12H16FN5O3S

Molecular Weight

329.35 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(2-fluoroethylsulfanylmethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H16FN5O3S/c13-1-2-22-3-6-8(19)9(20)12(21-6)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19-20H,1-3H2,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1

InChI Key

OYMAPKKTJSEOTI-WOUKDFQISA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCF)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCF)O)O)N

Origin of Product

United States

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